molecular formula C9H14ClNSi B1452101 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine CAS No. 1203498-92-3

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

Cat. No. B1452101
CAS RN: 1203498-92-3
M. Wt: 199.75 g/mol
InChI Key: RXWJBHXAWWUHQD-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the empirical formula C9H14ClNSi . It has a molecular weight of 199.75 . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of this compound is Cc1cnc(Cl)c(c1)Si(C)C . The InChI key is RXWJBHXAWWUHQD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 199.75 . The compound’s empirical formula is C9H14ClNSi .

Scientific Research Applications

Synthesis and Molecular Structures

5-Methyl-2-trimethylsilyl-pyridine, a closely related compound, has been synthesized via the Grignard reaction, showcasing its utility in creating derivatives with different metal substitutions such as germanium and tin. These derivatives exhibit intriguing bending towards the nitrogen heteroatom, suggesting potential applications in crystallography and molecular structure analysis due to their unique geometrical properties (Riedmiller, Jockisch, & Schmidbaur, 1999).

Catalysis and Hydrosilation

In catalysis, trimethylsilyl compounds, including those related to 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine, have been applied in hydrosilation reactions. These reactions demonstrate the compound's role in synthesizing cyclic and bicyclic compounds, indicating its versatility in organic synthesis (Yamamoto & Kumada, 1968).

Metallation and Complex Formation

The metallation of aliphatic carbon atoms using 2-(Trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes. These complexes exhibit dynamic behavior in their proton nuclear magnetic resonance spectra, providing insights into the mechanisms of transition metal catalysis and complex formation (Fuchita et al., 1988).

Structural and Spectroscopic Analysis

Studies on the solution and solid-state structure of bis(trimethylsilyl)methylpyridinium cations derived from 2- and 4-bis(trimethylsilyl)methyl pyridines highlight the impact of trimethylsilyl groups on the electronic structure and reactivity of pyridine derivatives. This has implications for understanding electron distribution in aromatic systems and designing new materials with tailored electronic properties (Hassall, Schiesser, & White, 2007).

Nucleophilic Addition Reactions

The compound's utility is further demonstrated in nucleophilic addition reactions to pyridines, leading to the synthesis of nitrogen-containing polycyclic delta-lactones. This showcases its potential in creating complex organic molecules, which could have applications in pharmaceuticals and agrochemicals (Rudler, Denise, Parlier, & Daran, 2002).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The compound is also classified under GHS07, indicating that it can cause less severe health hazards .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets may depend on the context of the research.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests potential involvement in pathways related to carbon-carbon bond formation.

properties

IUPAC Name

(2-chloro-5-methylpyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWJBHXAWWUHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673587
Record name 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203498-92-3
Record name 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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